Cas no 1017487-22-7 (1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine)

1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine is a substituted indole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 1-methyl-2,3-dihydroindole core with an ethylamine substituent at the 5-position, offering a versatile scaffold for further functionalization. The compound's rigid heterocyclic framework and amine functionality make it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or receptor-based pathways. Its stability and synthetic accessibility enhance its utility in medicinal chemistry. The presence of both aromatic and aliphatic amine groups allows for diverse reactivity, facilitating the development of novel analogs with tailored properties for research applications.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine structure
1017487-22-7 structure
Product Name:1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine
CAS No:1017487-22-7
MF:C11H16N2
MW:176.258142471313
CID:5776528
PubChem ID:24277570
Update Time:2025-06-12

1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine
    • AKOS006303557
    • EN300-2000122
    • 1017487-22-7
    • Inchi: 1S/C11H16N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-4,7-8H,5-6,12H2,1-2H3
    • InChI Key: AEXFAFVQZHNRKM-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC(C(C)N)=CC=2CC1

Computed Properties

  • Exact Mass: 176.131348519g/mol
  • Monoisotopic Mass: 176.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.3Ų

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Additional information on 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine

Recent Advances in the Study of 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine (CAS: 1017487-22-7)

The compound 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine (CAS: 1017487-22-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indole-derived structure, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems and as a scaffold for novel drug development. Recent studies have explored its pharmacological properties, synthetic pathways, and potential clinical applications, making it a focal point for researchers in the field.

One of the key areas of interest is the compound's role as a potential serotonin receptor modulator. Serotonin receptors are critical targets for treating neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Preliminary in vitro and in vivo studies have demonstrated that 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine exhibits selective binding affinity for specific serotonin receptor subtypes, suggesting its utility in developing targeted therapies. These findings are supported by molecular docking studies, which highlight the compound's ability to interact with key binding sites on the receptor proteins.

In addition to its pharmacological potential, recent advancements in the synthetic chemistry of 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine have been reported. Researchers have developed more efficient and scalable synthetic routes, reducing the cost and complexity of production. These improvements are crucial for facilitating further preclinical and clinical studies. Notably, the use of green chemistry principles in the synthesis of this compound has also been explored, aligning with the growing demand for sustainable pharmaceutical manufacturing practices.

Another significant development is the exploration of this compound's derivatives for enhanced bioactivity and reduced side effects. Structure-activity relationship (SAR) studies have identified key modifications that can improve the compound's efficacy and selectivity. For instance, the introduction of halogen atoms or alkyl groups at specific positions on the indole ring has been shown to enhance binding affinity and metabolic stability. These insights are invaluable for the design of next-generation therapeutics based on this chemical scaffold.

Despite these promising developments, challenges remain in the translation of 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine into clinical applications. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be addressed through comprehensive preclinical testing. Recent studies have begun to tackle these challenges by employing advanced in vitro models, such as organ-on-a-chip systems, and in vivo models to better predict human responses. These efforts are critical for ensuring the safety and efficacy of future drug candidates derived from this compound.

In conclusion, the ongoing research on 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-amine (CAS: 1017487-22-7) underscores its potential as a versatile and valuable molecule in chemical biology and drug discovery. The recent advancements in its pharmacological understanding, synthetic accessibility, and derivative optimization highlight the compound's promise for addressing unmet medical needs. Continued interdisciplinary collaboration and innovation will be essential to fully realize its therapeutic potential and bring novel treatments to patients.

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